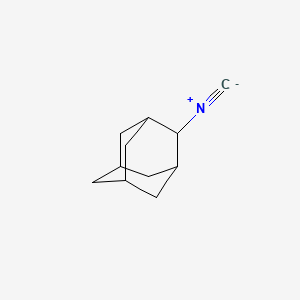

2-Adamantyl isocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanoadamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDBCXOTKYKEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Adamantyl Isocyanide

Emerging and Optimized Single-Step Syntheses

Development of Efficient, Non-Toxic Protocols

Traditional synthesis of 2-adamantyl isocyanide can be achieved through the Hofmann carbylamine reaction, which involves reacting 2-adamantanamine with chloroform (B151607) in the presence of a strong base. sci-hub.se However, this method utilizes toxic chlorinated solvents and can be inefficient without optimization. sci-hub.se

A more contemporary and versatile route is the dehydration of N-(adamantan-2-yl)formamide. This approach avoids the direct use of chloroform and has been the subject of optimization to replace hazardous dehydrating agents. While potent reagents like phosphorus oxychloride (POCl3) and phosgene (B1210022) derivatives are effective, efforts have been made to identify safer alternatives. researchgate.net

One such development is the use of p-toluenesulfonyl chloride (p-TsCl) in the presence of pyridine. researchgate.netresearchgate.net This protocol is considered a greener alternative, as p-TsCl is less toxic and cheaper than many other dehydrating agents. researchgate.net The procedure often involves a simplified reaction setup and work-up, contributing to a more sustainable chemical process. researchgate.net Another highly efficient protocol, termed "Isocyanide 2.0," utilizes phosphorus oxychloride with triethylamine (B128534) in a highly concentrated dichloromethane (B109758) solution. rsc.org This method dramatically reduces reaction times to mere minutes and simplifies purification by avoiding a traditional aqueous workup, thus minimizing solvent waste. rsc.org

Comparative Yield and Purity Assessments

The yield of this compound is highly dependent on the chosen synthetic methodology. Early implementations of the Hofmann carbylamine reaction for adamantyl isocyanides resulted in modest yields. acs.org A significant improvement was achieved by incorporating a phase-transfer catalyst, which enhances the reaction between the aqueous and organic phases. sci-hub.se Specifically, the use of benzyltriethylammonium chloride in the carbylamine reaction of 2-adamantanamine increased the yield of this compound from 40% to 76%. sci-hub.se

Modern dehydration methods for N-substituted formamides generally offer superior yields. Protocols using p-toluenesulfonyl chloride have been reported to produce various aliphatic isocyanides in yields of up to 98%. researchgate.net Similarly, a highly optimized dehydration of N-(1-adamantyl)formamide using phosphorus oxychloride on a large scale achieved a 97% yield, demonstrating the high efficiency of modern dehydration techniques. rsc.org

| Synthetic Method | Key Reagents | Reported Yield (%) | Reference Compound |

|---|---|---|---|

| Hofmann Carbylamine Reaction | CHCl₃, t-BuOK | 40% | 1-Adamantyl Isocyanide |

| Phase-Transfer Catalyzed Carbylamine Reaction | CHCl₃, 50% aq. KOH, Benzyltriethylammonium chloride | 76% | This compound |

| Formamide (B127407) Dehydration with p-TsCl | p-Toluenesulfonyl chloride, Pyridine | up to 98% | General Aliphatic Isocyanides |

| Formamide Dehydration with POCl₃ ("Isocyanide 2.0") | Phosphorus oxychloride, Triethylamine | 97% | 1-Adamantyl Isocyanide |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry for accelerating reactions and improving process efficiency. mdpi.com This "green" chemistry technique is characterized by rapid heating, which often leads to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.com

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the application of microwave irradiation to the synthesis of other adamantane (B196018) derivatives has been successfully demonstrated. researchgate.netnih.gov For instance, the synthesis of new 2-adamantyl-1,2,4-triazine derivatives and O'-adamantylated nucleosides has been achieved using microwave methods, resulting in good yields. researchgate.netnih.gov

Reaction Mechanisms and Pathways Involving 2 Adamantyl Isocyanide

Nucleophilic Reactivity of the Isocyano Group

The isocyano group (–N≡C) of 2-adamantyl isocyanide is characterized by a carbon atom with a lone pair of electrons, which allows it to act as a potent carbon-centered nucleophile. researchgate.netchemtube3d.com This nucleophilicity is central to its participation in substitution reactions and the formation of new chemical bonds.

Recent studies have demonstrated that isocyanides, including adamantyl isocyanide, can function as versatile nucleophiles in SN2 reactions with alkyl halides. researchgate.netchemtube3d.com This reactivity represents a significant expansion of the synthetic utility of isocyanides. researchgate.netchemtube3d.com The reaction proceeds via a backside nucleophilic attack of the isocyanide carbon on the electrophilic carbon of the alkyl halide, leading to the displacement of a leaving group, such as a halogen. This single-step process results in the formation of a highly reactive nitrilium ion intermediate. researchgate.net

Table 1: SN2 Reaction of Adamantyl Isocyanide with Various Halide Electrophiles

This table illustrates the scope of the SN2 reaction where adamantyl isocyanide acts as the nucleophile.

The reaction of this compound in the SN2 pathway serves as a powerful method for constructing new carbon-nitrogen bonds, culminating in the formation of stable amide linkages. researchgate.net The process begins with the formation of a carbon-carbon bond between the isocyanide nucleophile and the alkyl electrophile. researchgate.net The subsequent hydrolysis of the nitrilium ion intermediate is the key step where the carbon-nitrogen triple bond is converted into the N-acyl bond of the amide. This transformation effectively forges a new, stable C(O)-N bond, incorporating the nitrogen atom from the original isocyanide into the final amide product. This method provides a conceptually innovative approach to amide synthesis, leveraging the isocyanide as an acyl anion equivalent.

Carbene-Like Characteristics and α-Addition Processes

In addition to its nucleophilic character, the terminal carbon of the isocyano group exhibits reactivity reminiscent of a carbene. wikipedia.org This dual nature, or ambiphilicity, allows isocyanides to engage in a distinct set of reactions, including α-addition and insertion processes, often through transient carbene-like intermediates. wikipedia.orgsci-hub.se

Compelling evidence for the existence of transient carbene intermediates in reactions involving adamantyl isocyanide has been presented. sci-hub.senih.gov In studies involving the reaction of a neutral Aluminium(I) complex with adamantyl isocyanide, the formation of products consistent with carbene intermediates was observed. sci-hub.senih.gov Significantly, researchers were able to trap a corresponding carbene intermediate in the form of a molybdenum(0) complex, providing direct substantiation for its transient existence. sci-hub.senih.gov

Another manifestation of this carbene-like character is the α-addition process. Organolithium reagents, for example, can add across the isocyano group in an α,α-addition, attacking the terminal carbon to form a new carbon-carbon bond and leaving a lithiated nitrogen species. This reaction is characteristic of bulky isocyanides and further illustrates the electrophilic nature of the isocyanide carbon under certain conditions.

The carbene-like nature of isocyanides makes them suitable candidates for insertion reactions, a fundamental transformation in organometallic chemistry. nih.gov A common pathway is the 1,1-migratory insertion, where the isocyanide inserts into a metal-carbon or metal-heteroatom bond. vu.nl In a typical palladium-catalyzed cycle, for instance, an aryl palladium complex can undergo a rapid 1,1-migratory insertion of an isocyanide to form an imidoyl palladium intermediate, which can then be trapped by various coupling partners. vu.nl

While direct insertion of a this compound-derived carbene into an unactivated C-H bond is not widely documented, studies on related sterically hindered carbenes offer insight. For example, calculations on 1,3-di-1-adamantylimidazol-2-ylidene, a stable N-heterocyclic carbene, show a high kinetic barrier to C-H insertion. This stability is attributed to the steric hindrance imposed by the bulky adamantyl groups. It is plausible that similar steric constraints from the 2-adamantyl group would disfavor direct C-H insertion reactions involving a transient this compound-derived carbene.

η²-Iminoketenyl species are often proposed as key intermediates in metal-mediated C-C coupling reactions involving isocyanides. The formation of these three-membered metallacycle complexes, however, is highly sensitive to steric effects. The geometry required for an η²-iminoketenyl structure involves significant bending at the isocyanide nitrogen atom.

Research has shown that sterically bulky N-substituents on the isocyanide can inhibit the formation of these complexes. Specifically, isocyanides with bulky groups like 1-adamantyl have been found to impede the necessary bending at the nitrogen, thus preventing the formation of a stable η²-iminoketenyl structure. Given the comparable steric demand of the 2-adamantyl group, it is expected to exert a similar inhibitory effect, making the formation of stable η²-iminoketenyl complexes from this compound unfavorable.

Table 2: Reactivity Profile of this compound

This table summarizes the diverse reaction pathways discussed for this compound.

Radical Reactions and Mechanistic Pathways

Isocyanides are well-established as excellent radical acceptors due to the presence of a lone pair on the carbon atom. nih.gov The reaction of this compound with radical species is a cornerstone of its reactivity, typically proceeding through the formation of an imidoyl radical. nih.govnih.gov

A general and effective method for amide synthesis involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides. acs.orgchemistryviews.org This free-radical mechanism is applicable to a wide range of alkyl and aryl isocyanides. chemistryviews.org The process is initiated by the silver-catalyzed decarboxylation of a carboxylic acid, which generates a carbon-centered radical. chemistryviews.org This radical subsequently adds to the isocyanide carbon of a molecule like this compound. chemistryviews.org The resulting adduct undergoes oxidation and protonation to yield the final amide product. chemistryviews.org This protocol has proven effective for the late-stage functionalization of complex bioactive molecules. acs.org

The proposed mechanism proceeds as follows:

Radical Generation: A carboxylic acid undergoes silver-catalyzed decarboxylation to form a radical (R•).

Isocyanide Trapping: The generated radical adds to the isocyanide carbon of this compound, forming a radical imine adduct (an imidoyl radical).

Oxidation & Protonation: This intermediate is oxidized by atmospheric oxygen and subsequently protonated to afford the stable N-(2-adamantyl)amide. chemistryviews.org

| Reaction | Catalyst | Key Intermediate | Product Type |

|---|---|---|---|

| Carboxylic Acid + this compound | Ag₂CO₃ | Imidoyl Radical | N-(2-adamantyl)amide |

Recent advancements in photochemistry have demonstrated the utility of isocyanides in the oxidative functionalization of C(sp³)–H bonds. nih.govnih.gov While aromatic isocyanides can function as direct visible-light photocatalysts, aliphatic isocyanides, including this compound, participate through a different mechanism. nih.govnih.gov Aliphatic isocyanides can form a photoactive electron-donor-acceptor (EDA) complex with aromatic amines. nih.gov Upon irradiation with visible light, this EDA complex facilitates the activation of adjacent C(sp³)–H bonds, leading to cross-dehydrogenative coupling reactions. nih.govnih.gov This approach enables the formation of new C-C or C-nucleophile bonds at the α-amino position under mild conditions. nih.gov

The formation of an imidoyl radical is a central mechanistic feature in the radical chemistry of isocyanides. nih.govresearchgate.net This key intermediate arises from the addition of a carbon- or heteroatom-centered radical to the isocyanide carbon of this compound. nih.govnih.gov The stability and subsequent reaction pathways of the 2-adamantyl-substituted imidoyl radical are influenced by the reaction conditions and the nature of the initial radical species. nih.gov

Depending on the synthetic context, the imidoyl radical can undergo several transformations:

Oxidation: The radical can be oxidized to a nitrilium ion, which can be trapped by nucleophiles. nih.gov

Fragmentation: The intermediate can undergo α-fragmentation, reverting to the starting radical and this compound, or β-fragmentation to yield a nitrile. nih.gov

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor to yield an imine. nih.gov

Intramolecular Cyclization: If an appropriate radical acceptor is present within the molecule, the imidoyl radical can initiate cyclization cascades. nih.gov

C-C Coupling and Homologation Processes

Beyond radical additions, this compound is a valuable C1 synthon in carbon-carbon bond-forming reactions, particularly in controlled oligomerization and reductive coupling processes mediated by main group elements.

The bulky nature of the adamantyl group allows for a high degree of control in the homologation of this compound. researchgate.net In reactions with a potassium aluminyl reagent, K[Al(NON)], it is possible to isolate both the C2- (dimerization) and C3- (trimerization) homologation products. researchgate.net This control over the chain growth process is a significant advantage compared to less sterically hindered isocyanides, which often lead to complex product mixtures or uncontrolled polymerization. researchgate.net The reaction proceeds in a stepwise manner, which has been supported by the synthesis of mixed oligomers. researchgate.net Computational studies of these products confirm significant multiple bond character in the exocyclic ketenimine units. researchgate.net

The reductive coupling of isocyanides using low-valent main group compounds has emerged as a powerful method for C-C bond formation. researchgate.net The reaction of this compound with the potassium aluminyl, K[Al(NON)] ([NON]²⁻ = [O(SiMe₂NDipp)₂]²⁻, Dipp = 2,6-iPr₂C₆H₃), serves as a key example of this reactivity. researchgate.net This process involves the reductive coupling of two or three isocyanide molecules to form C2- and C3-chains, respectively. researchgate.net Mechanistic investigations highlight the crucial role of the potassium cation in the formation of the initial C2-chain. researchgate.net

| Reaction Type | Reagent | Products | Key Feature |

|---|---|---|---|

| Controlled Homologation | K[Al(NON)] | C2- and C3-homologated products | Stepwise, controlled chain growth due to adamantyl steric bulk. researchgate.net |

| Reductive Coupling | Potassium Aluminyl K[Al(NON)] | Dimerized and trimerized isocyanide chains | Coupling promoted by a low-valent main group element. researchgate.net |

Stepwise Addition and Chain Growth Mechanisms

Chain-growth polymerization is a process where monomer units are added to a growing polymer chain one at a time at an active site. wikipedia.org This mechanism typically involves initiation, propagation, and termination steps. wikipedia.orglibretexts.org The propagation phase consists of a rapid sequence of steps where a monomer molecule is added to the active center in each step. wikipedia.org

In the context of this compound, studies have shown its ability to undergo oligomerization, a form of chain growth, through a stepwise addition mechanism. Specifically, the reaction of adamantyl isocyanide with a neutral Aluminium(I) complex results in a trimerization product. d-nb.inforesearchgate.net This process represents a controlled, stepwise C−C bond formation. researchgate.net

The mechanism for this transformation is proposed to proceed through the formation of transient carbene intermediates. d-nb.info An external nucleophile can attack the carbon atom of a coordinated isocyanide ligand, which generates the initial propagating iminoacyl species. Subsequent insertions of isocyanide molecules into the metal-carbene bond lead to chain growth. In the case of adamantyl isocyanide, this chain propagation terminates after the addition of three units, yielding a stable trimolecular coupling product that features an (amino)(imino) scaffold and an exocyclic ketenimine. d-nb.info The bulky nature of the adamantyl group plays a significant role in preventing further polymerization that might be observed with less sterically hindered isocyanides. d-nb.info

Isomerization and Rearrangement Kinetics

Thermal Isocyanide-Cyanide Rearrangement

The thermal rearrangement of isocyanides to their more stable cyanide (nitrile) isomers is a well-documented unimolecular process. sci-hub.se This reaction proceeds while maintaining the stereochemical integrity of the migrating carbon atom. sci-hub.se For this compound, this transformation involves the migration of the adamantyl group from the nitrogen to the carbon of the isocyanide moiety, yielding 2-adamantyl cyanide.

The thermal rearrangement of this compound to 2-adamantyl cyanide has been studied, although the reaction can be complicated by the formation of by-products such as adamantan-2-one. sci-hub.se The kinetics of this isomerization have been investigated and compared with related compounds to understand the factors influencing the reaction rate. sci-hub.se

Influence of Adamantyl Substituent on Rearrangement Rates

The structure of the alkyl group, particularly its substitution at the α-carbon, significantly influences the rate of thermal isocyanide-cyanide rearrangement. Research comparing the gas-phase thermal rearrangement of 1- and this compound with tert-butyl isocyanide at 200°C provides clear insights into the effect of the adamantyl substituent. sci-hub.se

In the gas phase, this compound rearranges at a rate comparable to that of 1-adamantyl isocyanide and slightly slower than tert-butyl isocyanide. sci-hub.se The relative rate of rearrangement at 200°C was found to be 1.0 for tert-butyl isocyanide, 0.22 for 1-adamantyl isocyanide, and 0.24 for this compound. sci-hub.se This indicates that the secondary 2-adamantyl group migrates at a slightly faster rate than the tertiary 1-adamantyl group under these conditions, a deviation from the trend observed with simpler alkyl isocyanides where tertiary groups generally migrate faster. sci-hub.se

The solvent also plays a crucial role. In a polar solvent like diglyme (B29089), the rearrangement rate for 1-adamantyl isocyanide is 11 times faster than that of this compound at 200°C. sci-hub.se This suggests a greater degree of ionic character or cationic intermediate involvement in the transition state for the 1-isomer in polar solvents. sci-hub.se The bulky and rigid cage-like structure of the adamantyl group is a key factor governing these kinetic outcomes.

Table 1: Relative Rates of Gas-Phase Thermal Rearrangement of Isocyanides at 200°C

| Compound | Relative Rate (krel) |

| tert-Butyl isocyanide | 1.00 |

| 1-Adamantyl isocyanide | 0.22 |

| This compound | 0.24 |

Data sourced from Sasaki, T., Eguchi, S., & Toru, T. (1974). Synthesis of Adamantane (B196018) Derivatives. XXV.I Synthesis and Reactions of 1- and 2-Adamantyl Isocyanides. sci-hub.se

Table 2: Kinetic Data for Thermal Rearrangement of Adamantyl Isocyanides

| Isocyanide | Solvent | Temp (°C) | Relative Rate at 200°C | Ea (kcal/mol) |

| 1-Adamantyl isocyanide | None (gas phase) | 200 | 0.22 | 26.8 |

| 1-Adamantyl isocyanide | Diglyme | 200 | 4.52 | 17.3 |

| This compound | None (gas phase) | 200 | 0.24 | - |

| This compound | Diglyme | 200 | 0.41 | - |

Data sourced from Sasaki, T., Eguchi, S., & Toru, T. (1974). Synthesis of Adamantane Derivatives. XXV.I Synthesis and Reactions of 1- and 2-Adamantyl Isocyanides. sci-hub.se

Advanced Applications of 2 Adamantyl Isocyanide in Chemical Synthesis and Catalysis

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. Isocyanides are powerful reagents in this domain due to the dual nucleophilic and electrophilic character of the isocyanide carbon. 2-Adamantyl isocyanide serves as a key building block for introducing the bulky adamantyl moiety into complex molecules, thereby accessing unique chemical space.

The Ugi four-component reaction (U-4CR) is one of the most significant isocyanide-based MCRs, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. rsc.orgrsc.org The reaction is prized for its ability to generate a wide variety of molecular scaffolds from readily available starting materials. rsc.org

The use of this compound in the Ugi reaction allows for the direct incorporation of the adamantane (B196018) group into peptide-like structures. This is of particular interest in medicinal chemistry, as the adamantane fragment is known to enhance the pharmacological properties of molecules by increasing their lipophilicity, which can improve cell membrane permeability. nih.gov The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yields the final product. The steric bulk of the 2-adamantyl group does not typically inhibit the reaction, a testament to the robust nature of the Ugi reaction.

Table 1: Examples of Ugi Reaction Products Incorporating Adamantane Moieties This table is illustrative, based on typical Ugi reaction outcomes.

| Aldehyde/Ketone Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold Feature |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Acetic Acid | This compound | N-(2-adamantyl)-2-(acetylamino)-N,2-diphenylacetamide |

| Adamantanone | Benzylamine | Adamantane-1-carboxylic acid | This compound | Dipeptide-like structure with three adamantyl groups |

| Isobutyraldehyde | 1-Aminoadamantane | Benzoic Acid | This compound | Complex amide with two distinct adamantyl groups |

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide chemistry, combining a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. semanticscholar.orgbeilstein-journals.org First reported in 1921, this reaction is highly convergent and tolerates a wide range of functional groups, making it an ideal tool for generating structurally diverse molecular libraries. rsc.orgsemanticscholar.org

In the context of the Passerini reaction, this compound acts as the nucleophilic isocyanide component that traps the intermediate formed between the carbonyl and carboxylic acid. The reaction mechanism is generally considered to be non-ionic, proceeding through a cyclic transition state, particularly in aprotic solvents at high concentrations. beilstein-journals.org The incorporation of the 2-adamantyl group via this reaction introduces a bulky, rigid substituent onto the amide nitrogen of the resulting α-acyloxy carboxamide. This modification can significantly influence the conformational properties and biological activity of the synthesized molecules, providing a straightforward route to novel compounds for drug discovery and materials science. semanticscholar.org

The synthesis of substituted pyrroles, a key heterocyclic motif in pharmaceuticals and natural products, can be achieved through various synthetic routes, including [3+2] cycloaddition reactions. nih.gov One of the most prominent methods is the Van Leusen pyrrole (B145914) synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon that reacts with electron-deficient alkenes or alkynes. nih.govwikipedia.org

The reaction mechanism involves the base-mediated deprotonation of the α-carbon of TosMIC, creating a stabilized carbanion. This anion then attacks the electron-deficient double or triple bond, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole ring. nih.gov While TosMIC is the classic reagent for this transformation, the fundamental reactivity relies on the isocyanide functionality. Although specific examples involving this compound in Van Leusen-type reactions are not widely reported, its isocyanide group makes it a potential, albeit sterically hindered, candidate for participating in similar [3+2] cycloaddition pathways to generate N-adamantyl-substituted pyrrole derivatives. Isocyanide-based multicomponent reactions, in general, represent a powerful and efficient tool for the synthesis of polysubstituted pyrroles. rsc.org

Imidazole-containing compounds are of immense interest due to their prevalence in biologically active molecules, including many pharmaceuticals. nih.gov Isocyanide-based MCRs provide efficient and modular routes to highly substituted imidazole (B134444) scaffolds. While the direct synthesis of 2,3,5-triamino-imidazole scaffolds using this compound is not extensively documented, related MCRs demonstrate the principle of constructing complex amino-imidazole systems.

For example, zirconium(IV) chloride has been shown to catalyze a three-component reaction between 2-aminoimidazoles, aldehydes, and various isocyanides to produce 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. nih.gov This type of reaction highlights a powerful strategy where an isocyanide component is used to build a fused, nitrogen-rich heterocyclic system. In such a reaction, this compound could be employed to introduce its characteristic bulky cage structure onto the exocyclic amino or imino group, thereby generating novel and structurally complex scaffolds with potential pharmacological applications. nih.gov

Coordination Chemistry and Ligand Design

As a ligand, this compound shares properties with carbon monoxide but is generally a stronger σ-donor and a weaker π-acceptor. wikipedia.org Its steric bulk plays a crucial role in stabilizing low-coordination number complexes and influencing the geometry and reactivity of the metal center. Isocyanides are classified as soft L-type ligands, readily forming stable complexes with a wide range of transition metals in various oxidation states. wikipedia.org

This compound forms well-defined coordination complexes with numerous transition metals, where its electronic and steric properties are key to the resulting structure and stability.

Iron (Fe): Iron complexes with bulky isocyanides, including adamantyl isocyanide, have been synthesized. Irradiation of cyclopentadienone tricarbonyl iron complexes in the presence of isocyanides leads to the substitution of CO ligands, affording triisocyanide complexes. nih.gov The stronger σ-donating character of the isocyanide compared to CO renders the iron center more electron-rich. nih.gov Bidentate isonitrile ligands have also been shown to be effective surrogates for two CO ligands in iron complexes, demonstrating their versatility in organometallic synthesis. uni-regensburg.de

Palladium (Pd) and Platinum (Pt): Square-planar Pt(II) and Pd(II) complexes are readily formed. The first 2-adamantyl platinum complexes, such as (COD)Pt(2-Ad)Cl and (dppe)Pt(2-Ad)Cl, were found to be remarkably stable. semanticscholar.org In square-planar complexes of the type [PtX₂(CNR)(PR₃)], the strong trans-influence of the phosphine (B1218219) ligand is typically observed. mdpi.com The Pt–C≡N–C fragment in these complexes is nearly linear, indicating a weak π-acceptor effect from the isocyanide ligand. mdpi.com The ν(C≡N) stretching frequency in the IR spectrum is a valuable diagnostic tool, shifting to higher wavenumbers upon coordination to an electron-poor metal center. wikipedia.org

Copper (Cu) and Nickel (Ni): As with other transition metals, this compound is expected to form stable complexes with copper and nickel. The strong σ-donor ability of the isocyanide ligand facilitates the formation of robust metal-carbon bonds, leading to complexes with diverse geometries and applications in catalysis.

Rhodium (Rh) and Iridium (Ir): The chemistry of rhodium and iridium with isocyanides is rich. Cationic Rh(I) and Ir(I) complexes have been shown to react with bulky isocyanides to yield 1,1-insertion products or simple adducts. nih.gov For instance, complexes of the type [Cp*M(CNR)(κ²-C,N-LCNR)][SbF₆] have been synthesized, containing both inserted and terminally coordinated isocyanide ligands. nih.gov Furthermore, isocyanides are important ancillary ligands in the design of phosphorescent iridium(III) complexes for applications in organic light-emitting diodes (OLEDs), where they can influence the excited-state character and dynamics. rsc.org

Table 2: Representative Transition Metal Complexes with Adamantyl or Related Isocyanide Ligands

| Metal | Complex Formula (Illustrative) | Metal Oxidation State | Key Features | Reference Context |

|---|---|---|---|---|

| Fe | Fe(η⁴-tetraphenylcyclopentadienone)(CN-Ad)₃ | Fe(0) | Isocyanide replaces CO; stronger σ-donor. | nih.gov |

| Pd | [Pd(Indenyl)Cl(PPh₃)(CN-Ad)] | Pd(II) | Stable square-planar geometry. | General context |

| Pt | cis-[PtCl₂(CN-Ad)(PPh₃)] | Pt(II) | Shows high thermal stability; near-linear Pt-C-N angle. | semanticscholar.orgmdpi.com |

| Rh | [CpRh(CN-Ad)(κ²-C,N-LCNR)][SbF₆] | Rh(III) | Contains both terminal and inserted isocyanide ligands. | nih.gov |

| Ir | [CpIr(CN-Ad)(κ²-N,N'-L)][SbF₆] | Ir(III) | Forms stable adducts; relevant to phosphorescent materials. | nih.govrsc.org |

Electronic and Steric Tuning of Metal Centers by Adamantyl Ligands

The 2-adamantyl group, a bulky and rigid diamondoid hydrocarbon, imparts significant steric and electronic effects when incorporated into an isocyanide ligand. These effects play a crucial role in tuning the properties of the resulting metal complexes. The steric bulk of the adamantyl group can influence the coordination number and geometry of the metal center, often preventing the coordination of multiple ligands and favoring the formation of complexes with lower coordination numbers. This steric hindrance can also create a protective pocket around the metal center, enhancing the stability of the complex and influencing its reactivity. For instance, the bulky nature of adamantyl-containing phosphine ligands has been shown to be advantageous in catalytic cross-coupling reactions. sinocompound.com

From an electronic standpoint, the adamantyl group is primarily an electron-donating alkyl group. This electron-donating nature increases the electron density on the isocyanide carbon, which in turn enhances the σ-donating ability of the isocyanide ligand. This can lead to stronger metal-ligand bonds and can influence the redox properties of the metal center. The interplay of these steric and electronic effects allows for the fine-tuning of the metal center's reactivity, making this compound a valuable ligand in the design of catalysts for specific applications. The rigid structure of the adamantyl cage is also considered to be more resistant to cyclometalation, which could be a pathway for catalyst decomposition. researchgate.net

| Property | Influence of 2-Adamantyl Group | Consequence for Metal Complex |

| Steric Effect | High steric bulk due to the cage-like structure. | - Favors lower coordination numbers. - Creates a protective pocket around the metal center. - Influences substrate accessibility in catalysis. |

| Electronic Effect | Electron-donating alkyl group. | - Increases σ-donating ability of the isocyanide ligand. - Stabilizes electron-deficient metal centers. - Modulates the redox potential of the metal complex. |

| Structural Rigidity | Rigid diamondoid framework. | - Resists ligand degradation pathways like cyclometalation. - Provides a well-defined and predictable coordination geometry. |

Bridging versus Terminal Coordination Modes

Isocyanide ligands, including this compound, can coordinate to metal centers in two primary modes: terminal and bridging. In the terminal coordination mode, the isocyanide ligand binds to a single metal center through the carbon atom, forming a linear or nearly linear M-C-N-R arrangement. wikipedia.org In the bridging mode, the isocyanide ligand coordinates to two or more metal centers simultaneously. wikipedia.orgresearchgate.net

| Coordination Mode | Description | Structural Features | Factors Favoring this Mode |

| Terminal | Binds to a single metal center. | Typically a linear M-C-N-Adamantyl arrangement. | - Lower steric congestion. - Mononuclear complexes. |

| Bridging | Binds to two or more metal centers. | Bent M-C(N-Adamantyl)-M' linkage. | - Multinuclear complexes. - Electronic communication between metal centers. |

Self-Assembly of Metal-Isocyanide Complexes

The unique structural and electronic properties of this compound can be exploited in the design of self-assembled metal-isocyanide complexes. The rigid and bulky nature of the adamantyl group can direct the formation of specific supramolecular architectures. For example, cationic luminescent cyclometalated Pt(II) complexes with adamantane-based isocyanide ligands have been shown to self-assemble into one-dimensional (1D) and two-dimensional (2D) structures. rsc.orgnih.gov The geometry of these self-assembled structures can be manipulated by controlling the geometry of the platinum(II) complexes. rsc.orgnih.gov This work highlights the potential for using adamantane-based isocyanides to create novel materials with tailored photophysical properties. rsc.orgnih.gov

Catalytic Applications in Organic Transformations

Dehydrogenation and Hydrogenation Processes

The robust nature of the adamantyl group makes ligands containing this moiety suitable for use in demanding catalytic processes such as dehydrogenation and hydrogenation, which often require high temperatures. researchgate.net For example, an iridium catalyst featuring an adamantyl-substituted pincer ligand has demonstrated high thermal stability and catalytic activity for the acceptorless dehydrogenation of alkanes. researchgate.net Although this example does not specifically use this compound, it underscores the potential of adamantyl-containing ligands in promoting such transformations. The steric and electronic properties of the this compound ligand could be harnessed to develop novel catalysts for hydrogenation and dehydrogenation reactions.

C-H Bond Functionalization and Activation

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. rsc.org Metal-catalyzed reactions involving isocyanide insertion are an emerging strategy for C-H bond activation. rsc.org The unique reactivity of the isocyanide group, coupled with the steric and electronic influence of the 2-adamantyl substituent, can provide opportunities for the development of selective C-H functionalization catalysts. The adamantane cage itself is a substrate of interest for C-H functionalization due to its unique C-H bond strengths. researchgate.netnih.govchemrxiv.org The synergy between isocyanide insertion and C-H bond activation offers an efficient pathway to construct complex organic molecules. rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Decarboxylative)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org The performance of the palladium catalysts often employed in this reaction is highly dependent on the nature of the supporting ligands. researchgate.net Adamantyl-containing phosphine ligands have proven to be highly effective in palladium-catalyzed Suzuki-Miyaura reactions, with their bulk and electron-donating properties contributing to high catalytic activity and stability. sinocompound.comresearchgate.net While these examples feature phosphine ligands, the similar steric and electronic characteristics of this compound suggest its potential as a ligand in this important reaction.

Decarboxylative Cross-Coupling:

Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, using readily available carboxylic acids as coupling partners. wikipedia.orgrsc.org Recent studies have shown that isocyanides can be used in silver-catalyzed decarboxylative cross-coupling reactions with carboxylic acids to form amides. chemistryviews.orgacs.org This transformation proceeds through a radical mechanism. chemistryviews.orgacs.org The use of this compound in such reactions could offer a route to amides bearing the bulky adamantyl group, which is of interest in medicinal chemistry. mdpi.com

| Cross-Coupling Reaction | Role of Adamantyl-Containing Ligand/Reagent | Potential Application of this compound |

| Suzuki-Miyaura | Adamantyl-phosphine ligands enhance catalyst performance. sinocompound.comresearchgate.net | As a supporting ligand for the palladium catalyst to improve activity and stability. |

| Decarboxylative | Isocyanides can act as coupling partners with carboxylic acids. chemistryviews.orgacs.org | As a reagent to synthesize amides containing the 2-adamantyl moiety. |

Hydrosilylation Photocatalysis

The functionalization of carbon-carbon multiple bonds through hydrosilylation is a cornerstone of organosilicon chemistry. In recent years, photocatalysis has emerged as a powerful strategy to drive these transformations under mild conditions. Platinum(II) complexes, long known for their thermal catalytic activity, have been adapted for light-induced hydrosilylation. mdpi.comdoaj.orgresearchgate.netnih.gov Within this context, isocyanides, including bulky aliphatic variants like those derived from adamantane, serve as crucial ancillary ligands to tune the electronic and steric properties of the metal center.

A series of platinum(II) dihalide complexes featuring mixed phosphine and isocyanide ligands have been investigated as catalysts for the photocatalytic hydrosilylation of alkynes. mdpi.com These studies demonstrate that complexes of the type [PtX₂(PPh₃)(CN-R)] (where R is an alkyl group such as cyclohexyl) exhibit significant catalytic activity under visible light irradiation (e.g., violet light at λₘₐₓ = 400 nm). mdpi.comdoaj.org The isocyanide ligand, being a strong σ-donor, influences the electronic environment of the platinum center, which is essential for both photo-absorption and the subsequent catalytic steps. mdpi.com While specific studies focusing exclusively on this compound in this photocatalytic reaction are not extensively detailed, the principles established with structurally similar bulky aliphatic isocyanides are applicable. The catalytic system operates through the platinum complex acting as both the photo-absorber and the species enabling the catalytic transformation. mdpi.com Under violet light, these phosphine–isocyanide platinum complexes can achieve high yields of silylated products, with turnover numbers reaching up to 1.98 × 10³. mdpi.comdoaj.org

| Catalyst Complex Type | Irradiation Wavelength (λₘₐₓ) | Product Yield | Turnover Number (TON) |

|---|---|---|---|

| [PtX₂(PPh₃)(CNCy)] | 400 nm (Violet) | Up to 99% | Up to 1.98 × 10³ |

| [PtX₂(PPh₃)₂] | 450 nm (Blue) | Up to 99% | Up to 1.98 × 10³ |

| [PtX₂(CNCy)₂] | 400 nm / 450 nm | Inactive | - |

Reductive Acetylation of Nitroarenes

Reductive acetylation is a one-pot organic transformation that converts aromatic nitro compounds into their corresponding N-arylacetamides. This process involves the reduction of the nitro group to an amine, which is then immediately acetylated in situ. iosrjournals.orgresearchgate.net This method is advantageous as it avoids the isolation of the often reactive and potentially unstable intermediate amine. iosrjournals.org The reaction is typically achieved using a reducing agent, such as sodium borohydride (B1222165) with a palladium-on-carbon (Pd-C) catalyst, followed by the addition of an acetylating agent like acetic anhydride. iosrjournals.org

A thorough review of the scientific literature indicates that while the reductive acetylation of nitroarenes is a well-established synthetic methodology, it is not a reaction that involves isocyanides as reagents, catalysts, or precursors. iosrjournals.orgresearchgate.netorientjchem.orgnih.govresearchgate.net The mechanism proceeds through the reduction of the nitro group to an amino group, which then acts as a nucleophile to attack the acetylating agent. orientjchem.orgresearchgate.net Consequently, there is no reported application or involvement of this compound in the reductive acetylation of nitroarenes.

Generation of Functionalized Derivatives and Precursors

Conversion to Isocyanate and Other Functional Groups

This compound is a versatile precursor for the synthesis of other adamantane derivatives through the transformation of its isocyano group. Key reactions include conversion to N-2-adamantylformamide, thermal rearrangement to 2-adamantyl cyanide, and oxidation to 2-adamantyl isocyanate.

One of the most straightforward reactions is its hydrolysis. Unlike the highly stable 1-adamantyl isocyanide, the 2-isomer is sensitive to atmospheric moisture. It is rapidly converted to N-2-adamantylformamide upon exposure to air. sci-hub.se

Another significant transformation is the thermal rearrangement of the isocyanide to its more stable nitrile isomer. The thermal rearrangement of this compound to 2-adamantyl cyanide (also known as 2-cyanoadamantane) has been studied and compared to that of 1-adamantyl isocyanide and tert-butyl isocyanide. In the gas phase at 200°C, the relative rate of rearrangement for this compound is comparable to that of the 1-isomer. sci-hub.se

| Isocyanide | Relative Rate of Rearrangement |

|---|---|

| tert-Butyl isocyanide | 1.0 |

| 1-Adamantyl isocyanide | 0.22 |

| This compound | 0.24 |

Furthermore, isocyanides can generally be oxidized to form the corresponding isocyanates. wikipedia.org While specific studies detailing the oxidation of this compound are not prominent, this transformation represents a potential pathway to 2-adamantyl isocyanate, a valuable intermediate for the synthesis of ureas, urethanes, and other derivatives used as enzyme inhibitors. researchgate.net The Curtius rearrangement of adamantane-based acyl azides is another established route to adamantyl isocyanates. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

Isocyanides are exceptionally useful building blocks in heterocyclic chemistry due to the unique reactivity of the isocyano group. They can participate in various cycloaddition and multicomponent reactions to form a wide array of nitrogen-containing ring systems. nih.govbeilstein-journals.org

A prime example involving this compound is its reaction with hydrazoic acid (HN₃) to form a tetrazole. This [3+2] cycloaddition reaction provides a direct and efficient route to 1-substituted tetrazoles. Specifically, this compound reacts with hydrazoic acid in dry chloroform (B151607) to yield 1-(2-adamantyl)tetrazole in high yield. sci-hub.se This reaction underscores the utility of this compound as a precursor for creating stable, five-membered heterocyclic rings containing four nitrogen atoms. sci-hub.senih.govresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Hydrazoic acid (HN₃) | Chloroform | 1-(2-Adamantyl)tetrazole | 90% |

Beyond simple cycloadditions, isocyanides are famous for their application in multicomponent reactions (MCRs) like the Ugi and Passerini reactions. wikipedia.orgscience.org.gebeilstein-journals.orgwikipedia.orgresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org These reactions allow for the rapid assembly of complex molecular scaffolds from three or four simple starting materials in a single step. Although specific examples detailing the use of this compound in Ugi or Passerini reactions to generate heterocycles are not extensively documented, adamantane-containing components are frequently used in such reactions to synthesize novel dipeptides and other complex structures. science.org.geresearchgate.net The inherent reactivity of the isocyanide group makes it a powerful tool for generating molecular diversity in the synthesis of nitrogen-containing compounds.

Interdisciplinary Research Frontiers and Computational Insights

Computational and Theoretical Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For 2-adamantyl isocyanide, these methods offer insights into its reactivity, electronic nature, and potential applications in photophysics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to elucidate the reaction mechanisms of adamantyl-containing compounds. For instance, DFT calculations have provided mechanistic insight into the transformation of adamantyl azide (B81097) to adamantyl isocyanate, a closely related compound.

These theoretical studies reveal that such reactions are typically exothermic. By modeling the entire catalytic cycle, researchers can identify the rate-limiting steps and calculate their energy barriers. For example, in a cobalt-catalyzed transformation, the coordination of a second carbon monoxide molecule was identified as a critical step with a calculated energy barrier of approximately 11.5 kcal/mol. Such computational analyses are crucial for optimizing reaction conditions and designing more efficient synthetic pathways.

| Computational Method | Basis Set | Key Finding |

|---|---|---|

| DFT (B3LYP functional) | Def2-SVP / Def2-TZVPP | Identified the rate-limiting step and energy barrier in a related adamantyl isocyanate synthesis. |

While specific experimental photophysical data for this compound is not extensively documented, computational methods allow for the prediction of these properties. The photophysical behavior of isocyanide-containing molecules is often governed by the nature of their electronic excited states. For instance, isocyanide complexes of platinum(II) have been shown to exhibit aggregation-induced phosphorescence, with their emission properties being highly sensitive to external stimuli like solvents, temperature, and pressure. nih.gov

The electronic structure of this compound is characterized by the distinct contributions of its two main components: the sp³-hybridized adamantane (B196018) cage and the isocyanide group. The adamantane framework is a saturated, strain-free hydrocarbon that acts as a bulky, lipophilic, and electronically insulating group. wikipedia.org

The isocyanide functional group (-N≡C) has a complex electronic structure, often described by two primary resonance forms: a triple-bonded structure with a positive charge on nitrogen and a negative charge on carbon, and a carbene-type structure with a double bond. This duality governs its reactivity, allowing it to act as both a nucleophile (at the carbon atom) and an electrophile. mdpi.com DFT calculations can provide a detailed picture of this, including bond lengths, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netmultidisciplinaryjournals.commdpi.com Such analyses are fundamental to predicting the molecule's behavior in chemical reactions and its potential for coordinating with metal centers.

Supramolecular Chemistry and Materials Science

The unique shape and size of the adamantyl group make it an ideal component for building complex, non-covalently linked molecular architectures. This has led to its extensive use in supramolecular chemistry and the design of advanced materials.

One of the most well-established roles of the adamantane moiety is as a "guest" for "host" molecules, particularly cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl group, being hydrophobic and sterically complementary, fits snugly into the cavity of β-cyclodextrin, leading to a highly stable host-guest complex. isaac-scientific.comresearchgate.net

This interaction is a cornerstone of supramolecular assembly, driven by the hydrophobic effect. The formation of these inclusion complexes can be readily studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This strong and specific recognition has been harnessed to create biocompatible systems, for example, by modifying dendrimers with adamantyl groups to facilitate interaction with cyclodextrins.

| Host Molecule | Guest Moiety | Driving Force | Key Feature |

|---|---|---|---|

| β-Cyclodextrin | Adamantyl group | Hydrophobic interactions | High association constant and specificity. |

The robust interaction between adamantane and cyclodextrin (B1172386) is a powerful tool for constructing mechanically interlocked molecules and self-assembling polymers. isaac-scientific.comresearchgate.net In this context, adamantyl groups serve two primary functions:

Bulky Stoppers in Rotaxanes : A rotaxane consists of a linear "axle" molecule threaded through a cyclic "wheel" molecule, with bulky "stoppers" at each end of the axle to prevent unthreading. The significant volume of the adamantyl group makes it an excellent stopper. isaac-scientific.comresearchgate.net A molecule like this compound could be used to introduce this stopper onto a molecular axle.

Recognition Units in Supramolecular Polymers : Supramolecular polymers are long chains of monomers linked by non-covalent interactions. By creating "barbell-like" monomers with an adamantyl group at each end (e.g., Ad-X-Ad), and mixing them with ditopic cyclodextrin hosts, long polymer chains can be formed through self-assembly. isaac-scientific.comresearchgate.netnih.govnih.gov This "plug-and-play" approach allows for the creation of dynamic materials that can respond to external stimuli. nih.gov

The development of these materials opens doors to applications in areas such as self-healing materials, drug delivery systems, and molecular machinery. nih.gov

Self-Associating Systems and Amphiphiles

The unique structural characteristics of the adamantane cage, particularly its lipophilicity and rigid, bulky geometry, make this compound a compelling building block for the design of self-associating systems and amphiphilic molecules. The adamantane moiety is known to participate in host-guest interactions, particularly with cyclodextrins, and can act as a "lipophilic bullet" to anchor molecules within lipid bilayers or facilitate organized assembly in solution. doi.orgresearchgate.net

While direct studies on the self-association of this compound itself are not extensively documented, the principles of adamantane-driven assembly are well-established. For instance, adamantane-appended supramolecular self-associating amphiphiles have been synthesized and their aggregation properties investigated. tandfonline.com These systems often rely on the interplay between the hydrophobic adamantyl group and polar, hydrogen-bonding moieties to drive the formation of higher-order structures in various solvents. The isocyanide group of this compound, with its reactivity towards nucleophiles and its potential to act as a ligand for metal centers, offers a versatile handle for incorporating the adamantyl cage into more complex amphiphilic architectures.

The synthesis of amphiphilic adamantane derivatives often involves the formation of amide bonds under mild conditions. doi.org The isocyanide functionality of this compound can readily undergo reactions, such as the Passerini and Ugi multicomponent reactions, to introduce amide and ester functionalities, thereby generating amphiphilic character. mdpi.combeilstein-journals.org This allows for the creation of molecules with a lipophilic adamantane "head" and a more polar "tail" derived from the other components of the reaction.

The table below illustrates hypothetical amphiphilic structures that could be synthesized from this compound via multicomponent reactions, highlighting the potential for generating diverse molecular architectures capable of self-assembly.

| Reactants for Ugi Reaction | Resulting Amphiphilic Structure | Potential Self-Assembly Behavior |

| This compound, a hydrophilic aldehyde (e.g., containing a poly(ethylene glycol) chain), a primary amine, and a carboxylic acid. | A peptidomimetic with a bulky, lipophilic adamantyl group and a flexible, hydrophilic tail. | Formation of micelles or vesicles in aqueous solution. |

| This compound, a fatty aldehyde, a hydrophilic amine (e.g., an amino acid), and a carboxylic acid. | A lipid-like molecule with a large headgroup. | Intercalation into lipid membranes or formation of lamellar structures. |

These examples underscore the potential of this compound as a precursor to novel amphiphiles whose self-assembly properties could be tuned by carefully selecting the other reactants in multicomponent syntheses.

Applications in Nanotechnology and Novel Materials

The robust, cage-like structure of the adamantyl group, combined with the versatile reactivity of the isocyanide function, positions this compound as a valuable component in the development of advanced nanomaterials. The adamantane moiety can serve as a bulky, rigid anchor for surface modification or as a structural element in the formation of polymeric and crystalline materials. isaac-scientific.com

Functionalized Nanoparticles:

Gold nanoparticles (AuNPs) are widely studied for biomedical applications, and their functionalization is key to their targeting and therapeutic efficacy. nih.govmdpi.commdpi.comnih.gov The isocyanide group is known to bind to gold surfaces, suggesting that this compound could be used to create self-assembled monolayers on AuNPs. google.com The bulky adamantyl group would provide a sterically shielding layer, potentially enhancing the stability of the nanoparticles and creating well-defined spacing between them. This could be advantageous in applications such as biosensing and drug delivery. The synthesis of such functionalized nanoparticles would typically involve the reduction of a gold precursor in the presence of this compound. nih.govgoogle.com

Polymer Synthesis:

Adamantane derivatives are incorporated into polymers to enhance their thermal stability, mechanical properties, and solubility. isaac-scientific.comwikipedia.orgnih.gov The isocyanide group can participate in polymerization reactions, opening avenues for the creation of novel polymers incorporating the 2-adamantyl moiety directly into the polymer backbone or as a pendant group. sigmaaldrich.com For instance, isocyanides can be polymerized using palladium-based catalysts, suggesting a route to poly(isocyanide)s with bulky adamantyl side chains. rsc.org Such polymers are expected to exhibit high rigidity and potentially form helical structures, properties that are of interest for applications in chiral separations and as novel materials with unique optical properties.

The table below summarizes potential applications of this compound in the field of nanotechnology and materials science.

| Material Type | Role of this compound | Potential Properties and Applications |

| Functionalized Gold Nanoparticles | Surface ligand for stabilization and functionalization. | Enhanced stability, controlled inter-particle spacing, platforms for drug delivery and biosensing. nih.govgoogle.com |

| Adamantane-Containing Polymers | Monomer or pendant group in polymerization reactions. | High thermal stability, enhanced mechanical strength, potential for helical structures, applications in specialty plastics and separation membranes. isaac-scientific.comsigmaaldrich.com |

| Self-Assembled Monolayers | Building block for creating ordered molecular layers on surfaces. | Modification of surface properties (e.g., hydrophobicity), creation of well-defined interfaces for molecular electronics. |

The incorporation of the 2-adamantyl group, with its specific steric profile, offers a means to fine-tune the properties of these nanomaterials and polymers in ways that may not be achievable with the more commonly used 1-adamantyl derivatives.

Emerging Reactivity and Future Directions

Exploiting Adamantyl Steric Influence on Reactivity

The steric bulk of the adamantyl group significantly influences the reactivity of the isocyanide functionality, a feature that can be strategically exploited in organic synthesis. The difference in steric hindrance between the tertiary bridgehead position in 1-adamantyl isocyanide and the secondary bridge position in this compound leads to notable differences in their chemical behavior.

A key study by Sasaki et al. provides a quantitative comparison of the thermal rearrangement of these isomers to their corresponding nitriles. sci-hub.se In the gas phase at 200°C, both 1- and this compound rearrange more slowly than tert-butyl isocyanide, highlighting the increased steric hindrance of the adamantyl cage. Interestingly, the relative rates of rearrangement for tert-butyl isocyanide, 1-adamantyl isocyanide, and this compound were found to be 1.0 : 0.22 : 0.24, respectively. sci-hub.se This indicates that in the gas phase, the steric environments of the 1- and 2-positions have a similar retarding effect on this unimolecular reaction.

However, in a polar solvent like diglyme (B29089) at the same temperature, the rate of rearrangement of the 1-isomer was 11 times faster than that of the 2-isomer. sci-hub.se This dramatic difference suggests that the reaction in solution proceeds through a cationic intermediate, the formation of which is more favorable at the tertiary bridgehead position of the 1-isomer.

The following table summarizes the comparative thermal rearrangement data:

| Compound | Relative Rate (Gas Phase, 200°C) | Relative Rate (Diglyme, 200°C) |

| tert-Butyl isocyanide | 1.0 | Not Reported |

| 1-Adamantyl isocyanide | 0.22 | 11 |

| This compound | 0.24 | 1 |

In the context of multicomponent reactions (MCRs) like the Ugi and Passerini reactions, the steric hindrance of the isocyanide component can play a crucial role in determining the reaction's feasibility and stereochemical outcome. beilstein-journals.orgresearchgate.netnih.govresearchgate.net While highly hindered isocyanides can sometimes impede these reactions, they can also be used to favor the formation of specific diastereomers by blocking certain reaction pathways. The less sterically encumbered environment of the isocyanide group in the 2-position compared to the 1-position might allow for a broader range of substrates to be used in MCRs while still benefiting from the advantageous properties of the adamantyl group, such as inducing crystallinity or enhancing biological activity. mdpi.combeilstein-journals.org For example, in palladium-catalyzed isocyanide insertion reactions, the use of sterically bulky isocyanides like 2,6-dimethylphenyl isocyanide can significantly hamper the reaction, whereas less hindered isocyanides are more reactive. nih.gov This suggests that this compound could offer a balance of steric bulk and reactivity in such catalytic processes.

Development of New Catalytic Cycles

The unique steric and electronic properties of this compound make it a promising ligand and reactant for the development of novel catalytic cycles. Isocyanides are well-known for their ability to participate in a wide array of palladium-catalyzed reactions, often involving migratory insertion steps. rsc.orgnih.gov The steric bulk of the 2-adamantyl group can influence the coordination geometry and reactivity of the metal center, potentially leading to new catalytic transformations or improved selectivity in existing ones.

For instance, in palladium-catalyzed cascade reactions, the isocyanide can act as a linchpin, bringing together multiple components in a controlled manner. rsc.org The use of a sterically demanding isocyanide like this compound could favor specific coordination modes of the substrates, thereby directing the outcome of the cascade. This could be particularly useful in the synthesis of complex heterocyclic structures.

Furthermore, the field of frustrated Lewis pair (FLP) chemistry offers intriguing possibilities for this compound. researchgate.netrsc.orgnih.govscribd.com FLPs, which consist of a sterically encumbered Lewis acid and Lewis base that cannot form a classical adduct, are capable of activating a wide range of small molecules. The isocyanide functionality can interact with FLPs in various ways, including acting as a Lewis base to form an adduct with the Lewis acid, or undergoing 1,1-addition across the FLP. rsc.org The steric profile of this compound could be exploited to modulate the reactivity of FLPs, potentially enabling the catalytic activation of challenging substrates. The bulky adamantyl group could prevent unwanted side reactions and promote the desired catalytic turnover.

The table below outlines potential areas for the development of new catalytic cycles involving this compound.

| Catalytic Approach | Potential Role of this compound | Anticipated Outcome |

| Palladium-Catalyzed Cascade Reactions | Sterically demanding ligand and reactant. | Control of regioselectivity and stereoselectivity in the synthesis of complex molecules. rsc.orgnih.gov |

| Frustrated Lewis Pair Chemistry | Sterically hindered Lewis base or substrate. | Activation of small molecules and development of metal-free catalytic hydrogenations or hydrosilylations. rsc.orgnih.gov |

| Asymmetric Catalysis | Chiral ligand precursor or reactant in stereoselective reactions. | Synthesis of enantiomerically enriched products by controlling the spatial arrangement of reactants around a catalytic center. |

Future research in these areas could unlock new synthetic methodologies and provide access to novel chemical structures with valuable properties.

Expansion of Isocyanide Chemistry beyond Traditional Paradigms

The unique reactivity of the isocyanide group, characterized by its ambiphilic nature (acting as both a nucleophile and an electrophile), has traditionally been exploited in multicomponent reactions and as a ligand in coordination chemistry. mdpi.comnih.gov However, emerging research is pushing the boundaries of isocyanide chemistry into new territories, and this compound, with its distinctive steric and electronic properties, is poised to play a role in this expansion.

One area of growing interest is the use of isocyanides in radical reactions. beilstein-journals.org The isocyano group can be attacked by radicals to form imidoyl radicals, which can then participate in a variety of transformations, including cyclizations and intermolecular additions. The steric bulk of the 2-adamantyl group could influence the stability and reactivity of the resulting imidoyl radical, potentially leading to novel and selective C-C and C-heteroatom bond formations.

Another frontier is the application of isocyanides in cycloaddition reactions beyond the well-established [4+1] cycloadditions. semanticscholar.orgrsc.org The development of new modes of cycloaddition, such as [3+2] or [2+2] reactions involving isocyanides, could provide rapid access to a wide range of heterocyclic scaffolds. The electronic nature of the isocyanide, influenced by the electron-donating adamantyl group, and its steric profile will be critical factors in determining the feasibility and outcome of these unconventional cycloadditions.

The use of isocyanides as bioorthogonal handles for labeling biomolecules is another rapidly developing field. nih.gov The small size and unique reactivity of the isocyanide group make it an attractive functional group for this purpose. The lipophilic and bulky nature of the 2-adamantyl group could be advantageous in certain biological applications, for instance, by promoting membrane association or by providing a large binding footprint for recognition by other molecules.

The following table summarizes some of the emerging areas where this compound could contribute to the expansion of isocyanide chemistry.

| Emerging Area | Potential Contribution of this compound | Potential Outcomes and Applications |

| Radical Chemistry | Precursor to sterically hindered imidoyl radicals. | Development of new radical-based synthetic methods for complex molecule synthesis. beilstein-journals.org |

| Unconventional Cycloadditions | Reactant in novel cycloaddition pathways. | Rapid access to diverse and novel heterocyclic frameworks for medicinal chemistry and materials science. semanticscholar.orgrsc.org |

| Bioorthogonal Chemistry | Lipophilic and sterically defined bioorthogonal handle. | New tools for labeling and tracking biomolecules in complex biological systems. nih.gov |

By exploring these and other novel reaction paradigms, the synthetic utility of this compound and isocyanides in general can be significantly broadened, leading to new discoveries in both fundamental and applied chemistry.

Q & A

Q. How can researchers design a kinetic study to compare the nucleophilic reactivity of this compound with other isocyanides?

- Methodological Answer : Conduct competition experiments with equimolar isocyanides and a limiting electrophile (e.g., methyl iodide). Monitor reaction progress via GC-MS or in situ IR. Pseudo-first-order kinetics (excess electrophile) determine rate constants (k). Account for solvent effects using Kamlet-Taft parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.